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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of (S)-
Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and
Rad3-related (ATR) kinase. Ceralasertib is a promising anti-cancer agent currently under
clinical investigation as both a monotherapy and in combination with other cancer treatments.
[1] This document summarizes key preclinical data, details experimental methodologies, and
visualizes the underlying biological pathways and experimental processes.

Introduction to Ceralasertib (AZD6738)

Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase, a critical
component of the DNA Damage Response (DDR) pathway.[2][3] ATR is activated in response
to DNA replication stress, leading to the phosphorylation of downstream targets such as
Checkpoint Kinase 1 (CHK1).[4] This activation initiates cell cycle arrest, providing time for
DNA repair.[1] By inhibiting ATR, ceralasertib prevents this crucial repair mechanism, leading to
the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with
high levels of replication stress or defects in other DDR pathways, such as those with ATM
mutations.[3][5]

In Vitro Activity

The in vitro potency and efficacy of ceralasertib have been evaluated across a broad range of
cancer cell lines.
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Enzyme and Cell-Based Potency

Ceralasertib demonstrates high potency against the ATR kinase in both isolated enzyme and
cellular assays.

Assay Type Target IC50 Reference
In Vitro Enzyme Assay  ATR Kinase 0.001 uM (1 nM) [3]
CHK1 Ser345
Cellular Assay ] 0.074 uM [3]
Phosphorylation

Cell Line Growth Inhibition

Ceralasertib has shown significant single-agent anti-proliferative activity in a variety of solid and
hematological cancer cell lines. Enhanced sensitivity is often observed in cell lines with
deficiencies in the ATM pathway.[3]

Cell Line Cancer Type IC50 / GI50 Reference
LoVo Colorectal Cancer 0.52 pM (IC50) [6]
Non-Small Cell Lung
H460 1.05 puM (GI50) [7]
Cancer

Non-Small Cell Lung
H23 2.38 uM (GI50) [7]
Cancer

Hematological Cell

) ) Various 0.82 uM (GI50) [4]
Lines (Median)

Solid Tumor Cell Lines

Various 1.68 uM (GI50 4
(Median) MM ) 4

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of
ceralasertib, both as a monotherapy and in combination with other agents.
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Monotherapy Studies

Chronic daily oral dosing of ceralasertib has resulted in significant, dose-dependent tumor

growth inhibition in several xenograft models, particularly those with ATM deficiencies.[3]

Tumor Growth

Xenograft Dosing L
Cancer Type . Inhibition Reference
Model Regimen
(%TGI)
Colorectal 50 mg/kg, once o
LoVo ) Significant [1]
Cancer daily
Mantle Cell 50 mg/kg, once o
Granta-519 ) Significant [1]
Lymphoma daily
Non-Small Cell 50 mg/kg, once o
NCI-H23 ) Significant [4]
Lung Cancer daily
Diffuse Large B- 25mg/kg, twice
OCl-Ly19 104% [8]

cell Lymphoma

daily

Combination Therapy

Ceralasertib has shown synergistic anti-tumor activity when combined with DNA-damaging

chemotherapies and PARP inhibitors.[2]

Combination Xenograft Ceralasertib
. Outcome Reference
Agent Model Dosing
) 25 mg/kg, daily Tumor
Carboplatin TNBC PDX ) 9]
for 3 days Regression
] 12.5 mg/kg, Enhanced
Irinotecan Colo205 ) ) o [1]
twice daily Activity
) BRCA2-mutant 12.5 mg/kg, Complete Tumor
Olaparib _ , _ [1]
TNBC PDX twice daily Regression

Pharmacokinetics and Pharmacodynamics

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.targetmol.com/compound/ceralasertib
https://www.clinicaltrials.gov/study/NCT06929260
https://pubmed.ncbi.nlm.nih.gov/35078817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2849286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics

Pharmacokinetic studies in mice have shown that ceralasertib is orally bioavailable.[3]
Interestingly, dose-dependent bioavailability has been observed, with greater than proportional
increases in exposure as the dose increases, suggesting saturable first-pass metabolism.[10]

Dose (mglkg) Cmax (umol/L) Time above IC90 Reference

25 (once daily) 8.8 ~6 hours [1]

50 (once daily) 18 ~8 hours [1]

12.5 (twice daily) Lower than 50 qd ~14 hours [1]
Pharmacodynamics

In vivo, ceralasertib treatment leads to a dose-dependent modulation of ATR signaling, as
evidenced by changes in downstream biomarkers.[3] The induction of phosphorylated RAD50
(PRADS0) has been identified as a key pharmacodynamic biomarker of ATR inhibition.[8]

Change upon Ceralasertib

Biomarker Reference
Treatment

pCHK1 (Ser345) Inhibition [2]

yH2AX Increase [2]

pRAD50 (pSer635) Increase [1]

Signaling Pathways and Experimental Workflows
Ceralasertib Mechanism of Action

The following diagram illustrates the central role of ATR in the DNA damage response and the
mechanism by which ceralasertib exerts its anti-cancer effects.
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Caption: Ceralasertib inhibits ATR, preventing CHK1 activation and leading to apoptosis.

Experimental Workflow for In Vitro and In Vivo Studies

The following diagram outlines a typical workflow for the preclinical evaluation of ceralasertib.
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Caption: A typical workflow for the preclinical evaluation of ceralasertib.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b2849286?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2849286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocols
Cell Panel Growth Inhibition Assay

Objective: To determine the concentration of ceralasertib that inhibits cell growth by 50%
(GI50).

Protocol:

o Cell Seeding: Seed cancer cell lines in 96-well plates at a density that allows for logarithmic

growth during the treatment period.
Treatment: Treat the cells with a range of concentrations of ceralasertib.
Incubation: Incubate the plates for 3 days.

Cell Proliferation Measurement: Measure cell proliferation using either the MTS CellTiter
Proliferation Assay (Promega) or the CellTiter-Glo Luminescent Cell Viability Assay.[1][4]

Data Analysis: Determine the GI50 values by plotting the percentage of growth inhibition
against the log of the ceralasertib concentration.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the effect of ceralasertib on the ATR signaling pathway by measuring the

phosphorylation of key downstream proteins.

Protocol:

Cell Treatment: Treat cancer cells with increasing concentrations of ceralasertib for a
specified duration (e.g., 24 hours).[1]

Cell Lysis: Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a
nitrocellulose membrane.
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e Immunoblotting: Probe the membrane with primary antibodies specific for pCHK1 (Ser345),
yH2AX, and pRAD50 (pSer635), followed by incubation with appropriate secondary
antibodies.

o Detection: Visualize the protein bands using a suitable detection method.

In Vivo Xenograft Tumor Assay

Objective: To evaluate the anti-tumor efficacy of ceralasertib in a living organism.

Protocol:

e Animal Model: Use 6 to 9-week-old female athymic nude mice.[1]

o Tumor Implantation: Subcutaneously inject a suspension of cancer cells to establish tumors.

o Treatment: Once tumors reach a specified volume, randomize the mice into treatment and
control groups. Administer ceralasertib orally at the desired dose and schedule.[1] The
vehicle for administration can be a mixture of 10% DMSO, 40% Propylene Glycol, and 50%
deionized water.[4]

e Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.

» Efficacy Assessment: At the end of the study, calculate the percent tumor growth inhibition
(%TGI) to determine the efficacy of the treatment.

e Pharmacokinetic and Pharmacodynamic Analysis: Collect plasma and tumor samples at
specified time points to analyze drug concentration and biomarker modulation.[1]

Conclusion

The preclinical data for (S)-Ceralasertib (AZD6738) demonstrate its potential as a potent and
selective ATR inhibitor with significant anti-tumor activity, both as a monotherapy and in
combination with other anti-cancer agents. Its mechanism of action, targeting the DNA damage
response pathway, provides a strong rationale for its clinical development in cancers with high
replication stress or deficiencies in other DNA repair pathways. The detailed methodologies
and data presented in this guide offer a comprehensive resource for researchers and drug
development professionals working in the field of oncology and DNA damage response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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